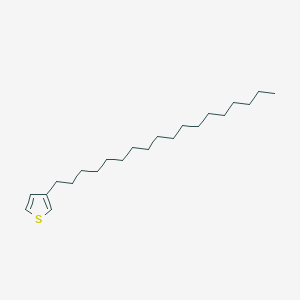

3-Octadecylthiophene

Numéro de catalogue B1582728

Poids moléculaire: 336.6 g/mol

Clé InChI: ARFJPHXJBIEWSZ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06706218B2

Procedure details

3-n-octadecylthiophene was prepared as set forth in Kumda et al Bull. Chem Soc. Jpn. 1976, 49, 1958-1969 and Tetrahedron 1982, 38, 3347-3354. A dry 1000 mL 2 neck flask was charged with Mg ribbon (3.34 g, 137 mmol) under N2 followed by addition of ˜200 mL of anhydrous Et2O. The flask was cooled in an ice bath (0° C.). In a separate 500 mL flask 40 g (120 mmol) of n-C18H37Br was dissolved in ˜200 mL of anhydrous Et2O under N2. The Et2O solution of n-C18H37Br was slowly transfer into the flask containing the Mg ribbon, with sonication, stirring, and addition of I2 to initiate Grignard. After complete addition of n-C18H37Br to the Mg the reaction mixture was allowed to stir overnight to allow for complete formation of the Grignard reagent (n-C18H37MgBr). A dry 1000 mL 3-neck flask was charged with 0.540 g of 1,3-Bis(diphenylphosphino)propane nickel (II) chloride was added under nitrogen followed by ˜100 mL of anhydrous Et2O and 11.25 mL (120 mmol) of 3-bromothiphene. The flask was then cooled in an ice bath (0° C.). The Et2O solution of n-C18H37MgBr was slowly added to the flask containing the nickel catalyst and the 3-bromothiophene to prevent the generation of excessive heat and high concentrations of n-C18H37MgBr in the presence of the catalyst. The reaction mixture was allowed to stir overnight resulting in the formation of two layers. The top Et2O layer contained the product and the second small lower dark brown oily layer contained the Ni catalyst and the Mg salts. The primary side product of the reaction was the coupling product of two equivalents of n-C18H37MgBr to form C36H74, which was easily separated form the product since it had low solubility in Et2O. The product was purified via aqueous workup followed by filtration and removal of the Et2O by rotoevaporation to leave the impure low melting solid product. This solid was redissolved in a minimal amount of Et2O (˜30 mL) followed by addition of ˜250 mL of MeOH and placed into low temperature freezer (−80° C.) for recrystalization. The yield of this reaction is about 80-90%.

[Compound]

Name

2

Quantity

1000 mL

Type

reactant

Reaction Step One

[Compound]

Name

Mg

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

1,3-Bis(diphenylphosphino)propane nickel (II) chloride

Quantity

0.54 g

Type

catalyst

Reaction Step Nine

[Compound]

Name

Mg

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

Mg

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].II.Br[C:23]1[CH:27]=[CH:26][S:25][CH:24]=1.C([Mg]Br)CCCCCCCCCCCCCCCCC>CCOCC.[Ni].[Ni](Cl)Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO>[CH2:1]([C:23]1[CH:27]=[CH:26][S:25][CH:24]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:6.7|

|

Inputs

Step One

[Compound]

|

Name

|

2

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CSC=C1

|

Step Three

[Compound]

|

Name

|

Mg

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)[Mg]Br

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Eight

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Nine

|

Name

|

1,3-Bis(diphenylphosphino)propane nickel (II) chloride

|

|

Quantity

|

0.54 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni](Cl)Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)[Mg]Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Twelve

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Fourteen

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Fifteen

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step 16

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)Br

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)Br

|

Step 18

[Compound]

|

Name

|

Mg

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)Br

|

[Compound]

|

Name

|

Mg

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 21

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

|

Name

|

|

|

Quantity

|

11.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CSC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with sonication

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was then cooled in an ice bath (0° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of excessive heat

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

high concentrations of n-C18H37MgBr in the presence of the catalyst

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in the formation of two layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form C36H74, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified via aqueous workup

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by filtration and removal of the Et2O by rotoevaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave the impure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed into low temperature freezer (−80° C.) for recrystalization

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)C1=CSC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |